molecular formula C22H23O7PS B14200096 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid CAS No. 920271-29-0

2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid

Cat. No.: B14200096
CAS No.: 920271-29-0
M. Wt: 462.5 g/mol
InChI Key: SQEMDHJKVIZTDQ-UHFFFAOYSA-N
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Description

2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is a complex organic compound that features a phosphanyl group attached to a benzene ring, which is further substituted with sulfonic acid and dimethoxyphenyl groups. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid typically involves the reaction of 2,6-dimethoxyphenylphosphine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Reactants: 2,6-dimethoxyphenylphosphine and benzene-1-sulfonyl chloride.

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid undergoes several types of chemical reactions:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfonic acid group can be reduced to sulfonates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Sulfonates.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, facilitating various catalytic cycles. The sulfonic acid group enhances the solubility and stability of the compound in aqueous media, making it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is unique due to the presence of both phosphanyl and sulfonic acid groups, which provide a combination of catalytic activity and solubility. This dual functionality makes it particularly valuable in aqueous catalytic processes.

Properties

CAS No.

920271-29-0

Molecular Formula

C22H23O7PS

Molecular Weight

462.5 g/mol

IUPAC Name

2-bis(2,6-dimethoxyphenyl)phosphanylbenzenesulfonic acid

InChI

InChI=1S/C22H23O7PS/c1-26-15-9-7-10-16(27-2)21(15)30(19-13-5-6-14-20(19)31(23,24)25)22-17(28-3)11-8-12-18(22)29-4/h5-14H,1-4H3,(H,23,24,25)

InChI Key

SQEMDHJKVIZTDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)P(C2=CC=CC=C2S(=O)(=O)O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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